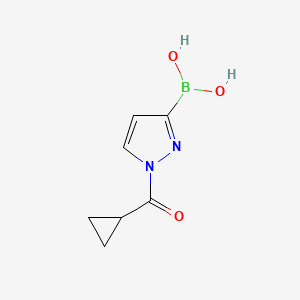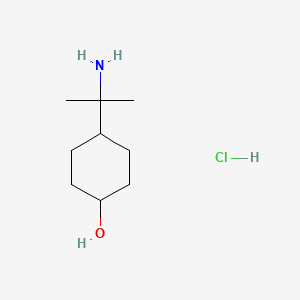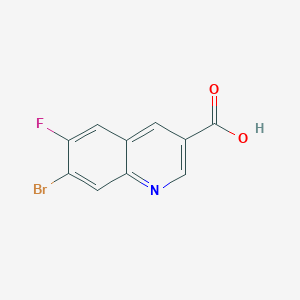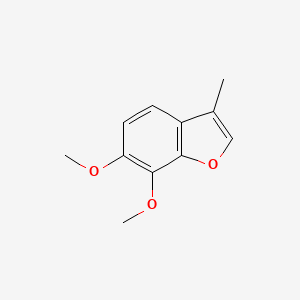
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone typically involves the bromination of 1-(3,4-dichlorophenyl)ethanone. The reaction is carried out by adding bromine to the ethanone in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 1-(3,4-dichlorophenyl)ethanone derivatives.
Reduction: Formation of 1-(3,4-dichlorophenyl)ethanol.
Oxidation: Formation of 3,4-dichlorobenzoic acid.
科学的研究の応用
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
- 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
- 2,3-Dibromo-1,4-naphthoquinone
- 3,4-Dibromophenol
Uniqueness
2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its combination of bromine and chlorine atoms on the phenyl ring makes it particularly useful in selective organic transformations .
特性
分子式 |
C8H4Br2Cl2O |
|---|---|
分子量 |
346.83 g/mol |
IUPAC名 |
2,2-dibromo-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,8H |
InChIキー |
DJGGPEIMWCEJCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(Benzyloxy)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13693912.png)


![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)


![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)

